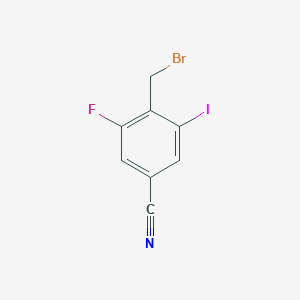

4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a fluorinated benzonitrile derivative followed by iodination. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and iodinating agents like iodine or potassium iodide in the presence of oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted benzonitriles, amines, and complex aromatic compounds used in pharmaceuticals and materials science .

Scientific Research Applications

4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Bromofluorobenzene: Similar in structure but lacks the iodine atom.

4-Iodobenzonitrile: Contains iodine but lacks the bromomethyl and fluorine groups.

3-Fluorobenzonitrile: Contains fluorine but lacks the bromomethyl and iodine groups

Uniqueness

4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.

Biological Activity

4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile is a halogenated aromatic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its unique structure, featuring multiple halogen substituents, suggests a complex interaction profile with biological systems.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C8H6BrF I N

- Molecular Weight : Approximately 296.06 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogens (bromine, fluorine, and iodine) may enhance its binding affinity and alter its pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of halogenated benzonitriles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Antiproliferative Effects

In a study involving a series of benzotriazole-acrylonitrile derivatives, one compound demonstrated significant antiproliferative activity against HeLa cells, showing the potential for halogenated derivatives to disrupt cell cycle progression and induce apoptosis at nanomolar concentrations . This suggests that this compound may similarly exhibit potent anticancer effects.

In Vitro Studies

In vitro studies are crucial for assessing the biological activity of new compounds. The following table summarizes findings from similar compounds in terms of their biological activities:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzotriazole-acrylonitrile Derivative 5 | HeLa | 0.1 | Induces apoptosis; disrupts microtubule dynamics |

| This compound (hypothetical) | TBD | TBD | TBD |

Toxicity and Safety Profile

The safety profile of halogenated compounds is an essential consideration in drug development. Preliminary assessments indicate that certain derivatives exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds. The presence of electron-withdrawing groups, such as halogens, generally enhances the reactivity and binding affinity of aromatic compounds. A study on aryl hydantoins indicated that combinations of halogens at specific positions significantly influenced their antiandrogenic and antischistosomal activities . This insight can guide modifications to this compound to enhance its efficacy.

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies are necessary to evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Although specific data on this compound is limited, compounds with similar structures have demonstrated favorable ADMET properties, suggesting potential for effective therapeutic use .

Properties

Molecular Formula |

C8H4BrFIN |

|---|---|

Molecular Weight |

339.93 g/mol |

IUPAC Name |

4-(bromomethyl)-3-fluoro-5-iodobenzonitrile |

InChI |

InChI=1S/C8H4BrFIN/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2H,3H2 |

InChI Key |

AWUFFDKNDACHKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)I)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.